molecular formula C11H8BrNO2 B1440167 7-Bromo-8-methylquinoline-3-carboxylic acid CAS No. 1189107-65-0

7-Bromo-8-methylquinoline-3-carboxylic acid

Cat. No.: B1440167
CAS No.: 1189107-65-0
M. Wt: 266.09 g/mol
InChI Key: BVMNIAXJORZCRN-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinoline-3-carboxylic acid typically involves the bromination of 8-methylquinoline-3-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-8-methylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinoline-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. For instance, quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-Bromo-8-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol. Its structure features a bromine atom at the 7-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position, which contribute to its chemical reactivity and biological activity. The quinoline backbone is known for its pharmacological significance, making derivatives like this compound valuable for drug development.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, influencing key biological pathways:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit lactate dehydrogenase A (LDHA), an enzyme critical in cancer metabolism. Inhibition of LDHA can lead to reduced cancer cell proliferation and altered metabolic pathways.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects through:

  • Cell Proliferation Inhibition : Studies have shown that it can reduce the viability of cancer cells in vitro, suggesting its potential utility in cancer treatment.
  • Mechanistic Insights : Interaction with metabolic enzymes like LDHA suggests that it could disrupt energy production in cancer cells, leading to apoptosis .

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

These findings highlight its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Activity Study : A study conducted on various cancer cell lines showed that this compound inhibited cell growth significantly compared to control groups. The study emphasized its role as a potential lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could enhance its antimicrobial efficacy .

Properties

IUPAC Name

7-bromo-8-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNIAXJORZCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670992
Record name 7-Bromo-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-65-0
Record name 7-Bromo-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189107-65-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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